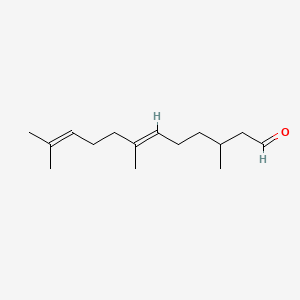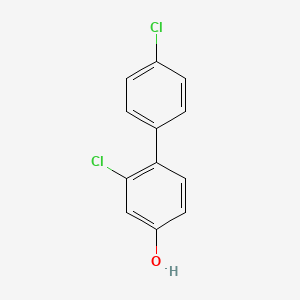
Trimethylselenonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylselenonium iodide is an organoselenium compound with the chemical formula (CH₃)₃SeI It is one of the low-molecular-weight selenium species often detected in human urine and other biological samples
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylselenonium iodide can be synthesized through the methylation of selenide compounds. One common method involves the reaction of dimethyl selenide with methyl iodide under controlled conditions. The reaction typically proceeds as follows:
(CH₃)₂Se+CH₃I→(CH₃)₃SeI
The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale methylation reactions similar to the laboratory synthesis. Industrial processes would likely employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylselenonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides.
Reduction: It can be reduced back to dimethyl selenide.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used in substitution reactions.
Major Products Formed
Oxidation: Trimethylselenoxide.
Reduction: Dimethyl selenide.
Substitution: Various substituted selenides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethylselenonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for selenium determination.
Biology: It serves as a biomarker for selenium exposure and metabolism studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment due to selenium’s role in cellular processes.
Industry: It is used in the development of selenium-based materials and in environmental monitoring.
Mecanismo De Acción
The mechanism by which trimethylselenonium iodide exerts its effects involves its interaction with cellular components. It is metabolized in the body to form various selenium-containing compounds, which can then participate in redox reactions and other biochemical processes. The molecular targets and pathways involved include:
Selenoproteins: this compound can be incorporated into selenoproteins, which play crucial roles in antioxidant defense and redox regulation.
DNA and RNA: Selenium compounds can interact with nucleic acids, potentially affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- Selenomethionine (SeMet)
- Selenocystine (SeCys)
- Selenoethionine (Seet)
- Selenocystamine (SeCM)
Uniqueness
Trimethylselenonium iodide is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. Unlike other selenium compounds, it is more readily excreted in urine, making it a valuable biomarker for selenium exposure.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and mechanisms of action can lead to new insights and advancements in selenium research.
Propiedades
Número CAS |
7362-34-7 |
|---|---|
Fórmula molecular |
C3H9ISe |
Peso molecular |
250.98 g/mol |
Nombre IUPAC |
trimethylselanium;iodide |
InChI |
InChI=1S/C3H9Se.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |
Clave InChI |
BPBBRXLBVLKFKH-UHFFFAOYSA-M |
SMILES canónico |
C[Se+](C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




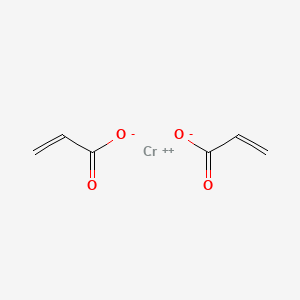
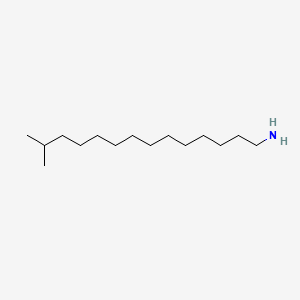
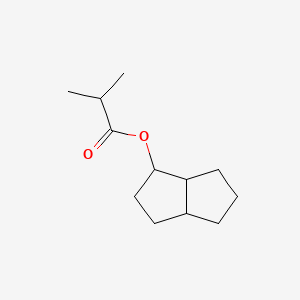

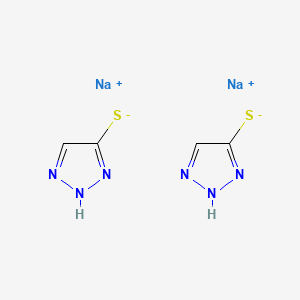

![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
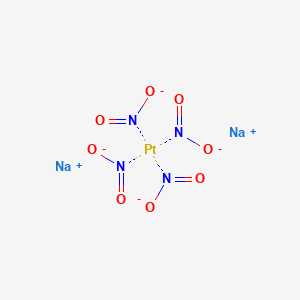
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
